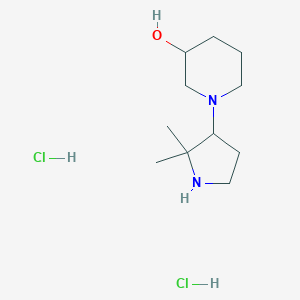![molecular formula C18H24BF2N3O4 B1486347 Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro- CAS No. 848572-94-1](/img/structure/B1486347.png)
Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro-
Vue d'ensemble
Description
This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and possibly its structural formula.
Synthesis Analysis
This would involve detailing the methods and processes used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Boron in Human Nutrition and Health
Boron Metabolism in Human Milk
Research by Hunt, Friel, and Johnson (2004) examined boron concentrations in milk from mothers of full-term and premature infants, suggesting that boron may be under homeostatic control in human milk. The stable concentrations of boron over time indicate a potential role in the nutritional needs of infants (Hunt, Friel, & Johnson, 2004).
Boron and Cognitive Performance
Penland (1994) explored the impact of dietary boron on brain function and cognitive performance. The study found that low boron intake could negatively affect cognitive abilities, suggesting boron's importance in brain health and function (Penland, 1994).
Boron in Environmental and Occupational Health
- Boron Exposure through Drinking Water: A study by Igra et al. (2016) investigated the effects of boron exposure through drinking water on pregnancy outcomes, highlighting the potential developmental impacts of boron at elevated concentrations. This study underscores the importance of monitoring boron levels in the environment (Igra, Harari, Lu, Casimiro, & Vahter, 2016).
Boron in Medical Applications
- Boron Neutron Capture Therapy (BNCT) for Cancer: Capala et al. (2003) discussed the use of boron neutron capture therapy (BNCT) for treating glioblastoma multiforme, highlighting boron's role in this innovative cancer treatment approach. BNCT uses boron-containing compounds that target cancer cells, followed by irradiation with neutrons to destroy these cells (Capala, Stenstam, Sköld, Munck Af Rosenschöld, Giusti, Persson, Wallin, Brun, Franzén, Carlsson, Salford, Ceberg, Persson, Pellettieri, & Henriksson, 2003).
Safety And Hazards
This would involve studying the compound’s toxicity, potential health effects, and any precautions that need to be taken when handling it.
Orientations Futures
This would involve discussing potential future research directions, such as further studies to better understand the compound’s properties or potential applications.
Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. The actual methods and techniques used would depend on the specific nature of the compound and the goals of the research.
Propriétés
IUPAC Name |
3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24BF2N3O4/c1-12-7-13(2)23-16(12)8-15-4-3-14(24(15)19(23,20)21)5-6-17(28)22-18(9-25,10-26)11-27/h3-4,7-8,25-27H,5-6,9-11H2,1-2H3,(H,22,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYUNTIXIOGQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)NC(CO)(CO)CO)C)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boron, [5-[(3,5-dimethyl-2H-pyrrol-2-ylidene-N-methyl)]-N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-1H-pyrrole-2-propanamidato-]difluoro- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



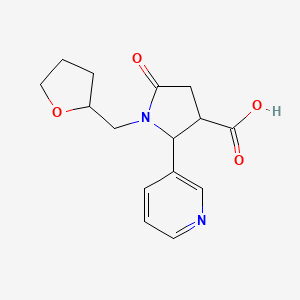
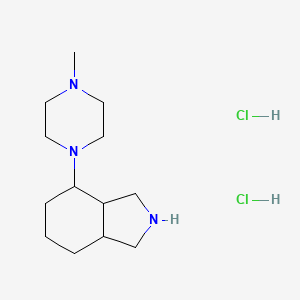
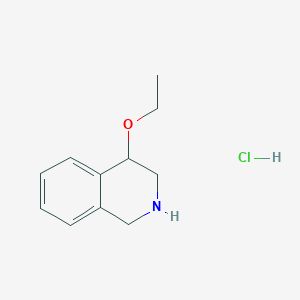
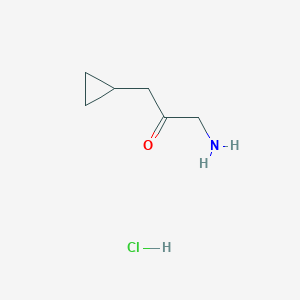
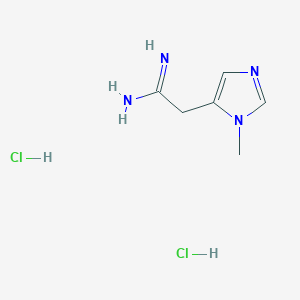
![1-{[(tert-Butoxycarbonyl)amino]methyl}-2-(tert-butyl)cyclopropanecarboxylic acid](/img/structure/B1486272.png)
![2-Oxa-7-azaspiro[4.4]nonane-1,8-dione](/img/structure/B1486273.png)
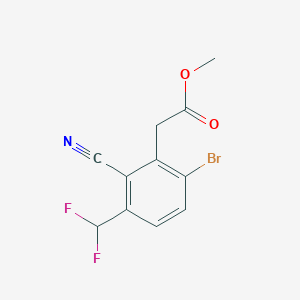
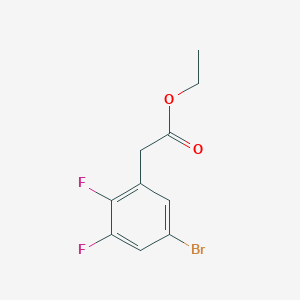
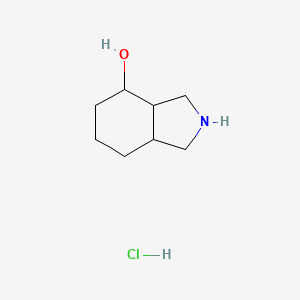
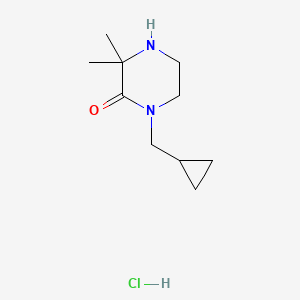
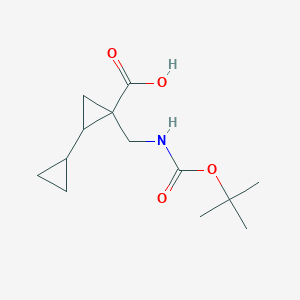
![2-Oxa-5-azabicyclo[4.1.1]octane hydrochloride](/img/structure/B1486284.png)
